1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 338783-43-0

1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-2504079
CAS Number: 338783-43-0
Molecular Formula: C17H20ClN3O2
Molecular Weight: 333.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

Compound Description: This compound is a 1,6-naphthyridin-2(1H)-one derivative studied for its antiproliferative activity against breast cancer cell lines. It was synthesized using regioselective palladium-catalyzed cross-coupling reactions. []

2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(Dimethylamino)ethyl]carboxamides

Compound Description: This series of compounds was synthesized by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with various primary amines. The resulting 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids were then converted to their corresponding 4-N-[2-(dimethylamino)ethyl]carboxamides. Many of these carboxamide derivatives demonstrated potent cytotoxic activity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. []

N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

Compound Description: Compound A (+) is an early lead compound in the development of HIV integrase inhibitors. Its metabolic fate and excretion balance were studied in rats and dogs. It was found to be primarily eliminated through metabolism, with the major metabolite being the 5-O-glucuronide. []

MK-0518 (N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

Compound Description: MK-0518 is a potent HIV integrase inhibitor that is structurally related to compound A (+). It has advanced to phase III clinical trials. Similar to compound A (+), MK-0518 is primarily eliminated by metabolism, with the major metabolite being the 5-O-glucuronide. []

1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

Compound Description: This series of compounds was synthesized through a diversity-oriented approach, aiming to create a library of structurally diverse molecules for screening. The synthesis involved a five-step process including Suzuki-Miyaura arylations to introduce various aryl groups at the 4-position of the 1,6-dihydropyridine core. The resulting esters were hydrolyzed and then subjected to amidation with primary and secondary amines to yield a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. []

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Derivatives

Compound Description: A series of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives were synthesized, including O- and N-phenacyl substituted products, as well as an oxazolopyridinium perchlorate derivative. The structures were confirmed by single-crystal diffraction and 1H NMR spectra. These derivatives represent a structural exploration of modifications to the core dihydropyridine carboxamide system. []

Properties

CAS Number

338783-43-0

Product Name

1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxopyridine-3-carboxamide

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.82

InChI

InChI=1S/C17H20ClN3O2/c1-20(2)10-9-19-17(23)14-5-8-16(22)21(12-14)11-13-3-6-15(18)7-4-13/h3-8,12H,9-11H2,1-2H3,(H,19,23)

InChI Key

OXISWCQYYBBCSG-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.